molecular formula C10H10N4O2 B11795731 Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate

Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate

Cat. No.: B11795731
M. Wt: 218.21 g/mol
InChI Key: YASSYEBIZALWCG-UHFFFAOYSA-N
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Description

Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a carboxylate ester makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with an imidazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or TBHP (tert-Butyl hydroperoxide) .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted imidazole-pyridine compounds .

Scientific Research Applications

Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • Imidazo[1,2-a]pyridin-3-yl-acetic acids

Comparison: Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate is unique due to the presence of both an amino group and a carboxylate ester, which allows for diverse chemical modifications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate, also known by its CAS number 1355182-83-0, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10N4O
  • Molecular Weight : 218.216 g/mol
  • CAS Number : 1355182-83-0
  • PubChem ID : 66485090

Biological Activity Overview

This compound is primarily studied for its potential as an inhibitor in various biological pathways. Its structural characteristics suggest that it may interact with specific enzymes or receptors, leading to significant biological effects.

The compound is believed to exert its effects through the inhibition of certain kinases, particularly those involved in cancer pathways. Studies have shown that imidazole derivatives can bind to the active sites of kinases, altering their activity and potentially inhibiting tumor growth.

Research Findings

Several studies have investigated the biological activity of this compound and its analogs. Key findings include:

  • Anticancer Activity :
    • A study demonstrated that related imidazole compounds exhibited significant inhibitory effects on epidermal growth factor receptor (EGFR) mutants, which are commonly implicated in non-small cell lung cancer (NSCLC) .
    • The methylation at specific nitrogen positions within the imidazole ring was found to influence the binding affinity and potency against EGFR mutants .
  • Antimicrobial Properties :
    • Preliminary tests indicated that compounds with similar structures showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the range of 0.0039 to 0.025 mg/mL for some derivatives .
  • Antiparasitic Activity :
    • Research into related compounds has shown promise in targeting parasitic infections, particularly malaria. Modifications in the chemical structure significantly influenced both the metabolic stability and efficacy against Plasmodium falciparum .

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to NSCLC cell lines exhibiting EGFR mutations. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that this compound could serve as a lead candidate for further development in targeted cancer therapies.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using various concentrations of the compound against Staphylococcus aureus and Escherichia coli. The results confirmed that the compound exhibited significant antibacterial properties, with an observed MIC comparable to established antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/TargetObserved EffectReference
AnticancerNSCLC Cell LinesDose-dependent inhibition
AntibacterialS. aureusMIC: 0.0039 - 0.025 mg/mL
AntiparasiticPlasmodium falciparumImproved metabolic stability

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 1-(3-aminopyridin-2-yl)imidazole-4-carboxylate

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)8-5-14(6-13-8)9-7(11)3-2-4-12-9/h2-6H,11H2,1H3

InChI Key

YASSYEBIZALWCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=N1)C2=C(C=CC=N2)N

Origin of Product

United States

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